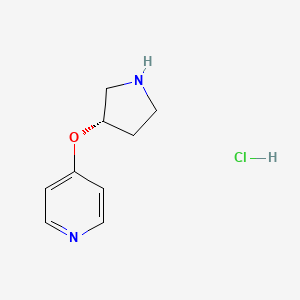![molecular formula C17H19NO4S B2564039 Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate CAS No. 591731-73-6](/img/structure/B2564039.png)
Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate is a chemical compound with the linear formula C17H19NO4S . It is available from various suppliers for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where the target molecule was modified by bioisostere formation and modification with alkyl groups .Chemical Reactions Analysis
Esters, such as this compound, can undergo various reactions. They can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate, through its potential interaction with radical-based assays like ABTS, may be involved in certain antioxidant processes. A study by Ilyasov et al. (2020) highlights the complex reaction pathways underlying ABTS/potassium persulfate decolorization assay of antioxidant capacity. The study indicates that some antioxidants can form coupling adducts with radicals like ABTS, while others may undergo oxidation without coupling, suggesting a specific reaction pathway for certain antioxidants. These findings could have implications for the use of this compound in antioxidant assays and the interpretation of antioxidant capacity results (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Genetic Effects and Mutagenicity
This compound may be structurally or functionally related to compounds like ethyl methanesulfonate (EMS), as suggested by the literature. A study by Sega (1984) reviews the genetic effects of EMS, a monofunctional ethylating agent known for its mutagenicity across a range of genetic test systems. EMS-induced mutations are diverse, ranging from base-pair substitutions to more extensive deletions and chromosomal breakages. Understanding the behavior of structurally similar compounds can provide insights into the potential genetic interactions of this compound, especially in the context of DNA alkylation and the consequent genetic mutations (Sega, 1984).
Drug Delivery and Nanoformulations
The structural and chemical properties of this compound may make it a candidate for drug delivery systems or nanoformulations, especially in the cardiovascular system. A review by Geldenhuys et al. (2017) discusses various options for therapeutic delivery to the cardiovascular system, including the delivery of small organic compounds and the development of suitable delivery systems. Although the review does not specifically mention this compound, the principles and methodologies discussed could be applicable to the formulation and application of this compound in therapeutic contexts (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Chemical Modification and Biopolymer Applications
Research into modified natural polymers and biocompatible, degradable materials may have relevance for this compound. A study by Campoccia et al. (1998) on the properties of new materials from partial or total esterification of hyaluronan suggests potential applications for this compound in clinical settings. The chemical modification of natural polymers, as described in the study, could inform approaches to leveraging the properties of this compound for specific biological and medical applications (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate is the nervous system . Specifically, it acts on nerve endings and nerve trunks . This compound can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Mode of Action
This compound: interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This action reduces the excitability of the membrane and has no effect on the resting potential .
Biochemical Pathways
The exact biochemical pathways affected by This compound It is known that the compound’s action on the sodium ion channels disrupts the normal flow of ions, which in turn affects the transmission of nerve impulses .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The metabolism and excretion of this compound would depend on several factors, including the dose, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of This compound ’s action include a reduction in nerve membrane excitability and a blockage of nerve impulse conduction . This results in a loss of local sensation, providing relief from pain and discomfort .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Analyse Biochimique
Biochemical Properties
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that benzylic halides can undergo SN1 or SN2 reactions, which involve the formation of a carbocation intermediate . This could potentially provide insight into the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that esters like this compound can be converted to primary alcohols using LiAlH4 . This suggests that this compound could potentially interact with enzymes or cofactors involved in ester metabolism.
Propriétés
IUPAC Name |
ethyl 4-[benzyl(methylsulfonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)15-9-11-16(12-10-15)18(23(2,20)21)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOOONZIKRXQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563960.png)
![3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2563962.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2563963.png)


![N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2563971.png)
![N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)
![4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE](/img/structure/B2563974.png)
![[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2563975.png)

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
![11-methyl-12-[(4-methylphenyl)methyl]-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2563979.png)
